

Application Notes and Protocols for the Analytical Characterization of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethylnitrobenzene

Cat. No.: B091404

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of **4-Ethylnitrobenzene**. Detailed protocols for chromatographic and spectroscopic techniques are presented, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended to equip researchers with the necessary information to perform qualitative and quantitative analysis of **4-Ethylnitrobenzene**.

Physicochemical Properties

4-Ethylnitrobenzene is an organic compound with the chemical formula $C_8H_9NO_2$. It is a pale yellow liquid at room temperature. A summary of its key physicochemical properties is provided in the table below.

Property	Value	Reference
Molecular Weight	151.17 g/mol	[1][2]
CAS Number	100-12-9	[1]
Boiling Point	242-246 °C	[3][4]
Melting Point	-18 °C	[1][3]
Density	1.118 - 1.12 g/cm ³	[1][4]
Refractive Index	1.54	[1][3]
Flash Point	117 °C	[3][4]

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of **4-EthylNitrobenzene** from complex mixtures and for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **4-EthylNitrobenzene**.

Experimental Protocol:

- Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector:
 - Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
 - Temperature: 250 °C.

- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Hold: Hold at 200 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Expected Data:

The primary fragment ions (m/z) and their relative intensities for **4-Ethylnitrobenzene** are summarized below. The molecular ion peak is expected at m/z 151.

m/z	Relative Intensity	Assignment
151	99.99%	[M] ⁺
136	16.65%	[M-CH ₃] ⁺
105	55.85%	[M-NO ₂] ⁺
77	27.28%	[C ₆ H ₅] ⁺
79	22.44%	[C ₆ H ₇] ⁺

Note: Fragmentation patterns can vary slightly between instruments.

Experimental Workflow for GC-MS Analysis:

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of **4-EthylNitrobenzene**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of **4-EthylNitrobenzene**, particularly for purity analysis and monitoring reactions.

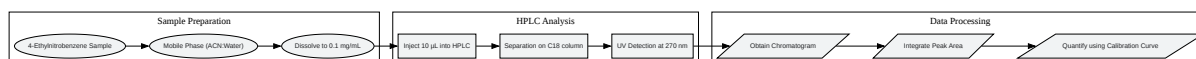
Experimental Protocol:

- Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water. A typical starting point is 60:40 (v/v) ACN:Water. For improved peak shape, 0.1% formic acid can be added to the mobile phase.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at 270 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).

Expected Data:

The retention time of **4-EthylNitrobenzene** will depend on the specific HPLC conditions. Under the conditions described above, a retention time in the range of 5-10 minutes can be expected.

Experimental Workflow for HPLC Analysis:



[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of **4-EthylNitrobenzene**.

Spectroscopic Methods

Spectroscopic methods provide valuable information about the molecular structure and functional groups of **4-EthylNitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of **4-EthylNitrobenzene**.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz).
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Acquisition:
 - ^1H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the carbon-13 NMR spectrum using a standard pulse sequence.

Expected Data:

The expected chemical shifts (δ) for the protons and carbons of **4-Ethylnitrobenzene** are summarized below.

^1H NMR (400 MHz, CDCl_3)	δ (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	8.15	d, $J = 8.6$ Hz	2H	Protons ortho to NO_2
Aromatic Protons	7.35	d, $J = 8.6$ Hz	2H	Protons meta to NO_2
Methylene Protons	2.75	q, $J = 7.6$ Hz	2H	$-\text{CH}_2-$
Methyl Protons	1.25	t, $J = 7.6$ Hz	3H	$-\text{CH}_3$

^{13}C NMR (100 MHz, CDCl_3)	δ (ppm)	Assignment
Aromatic Carbon	152.0	C- NO_2
Aromatic Carbon	146.3	C- CH_2CH_3
Aromatic Carbon	128.6	CH (meta to NO_2)
Aromatic Carbon	123.6	CH (ortho to NO_2)
Methylene Carbon	24.5	$-\text{CH}_2-$
Methyl Carbon	14.9	$-\text{CH}_3$

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **4-Ethylnitrobenzene**.

Experimental Protocol:

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation: As **4-Ethylnitrobenzene** is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Expected Data:

Key FTIR absorption peaks for **4-Ethylnitrobenzene** are listed below.

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2969	Strong	Aliphatic C-H stretch (asymmetric)
2875	Medium	Aliphatic C-H stretch (symmetric)
1601	Strong	Aromatic C=C stretch
1512	Very Strong	Asymmetric NO_2 stretch
1342	Very Strong	Symmetric NO_2 stretch
855	Strong	C-H out-of-plane bend (para-disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **4-Ethylnitrobenzene** molecule.

Experimental Protocol:

- Instrumentation: A standard UV-Vis spectrophotometer.

- **Sample Preparation:** Dissolve the sample in a UV-transparent solvent, such as ethanol or methanol, to a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10-50 µg/mL.
- **Acquisition:** Scan the absorbance from 200 to 400 nm using the pure solvent as a blank.

Expected Data:

4-EthylNitrobenzene exhibits a characteristic UV absorbance maximum (λ_{max}) in the range of 270-280 nm in methanol.

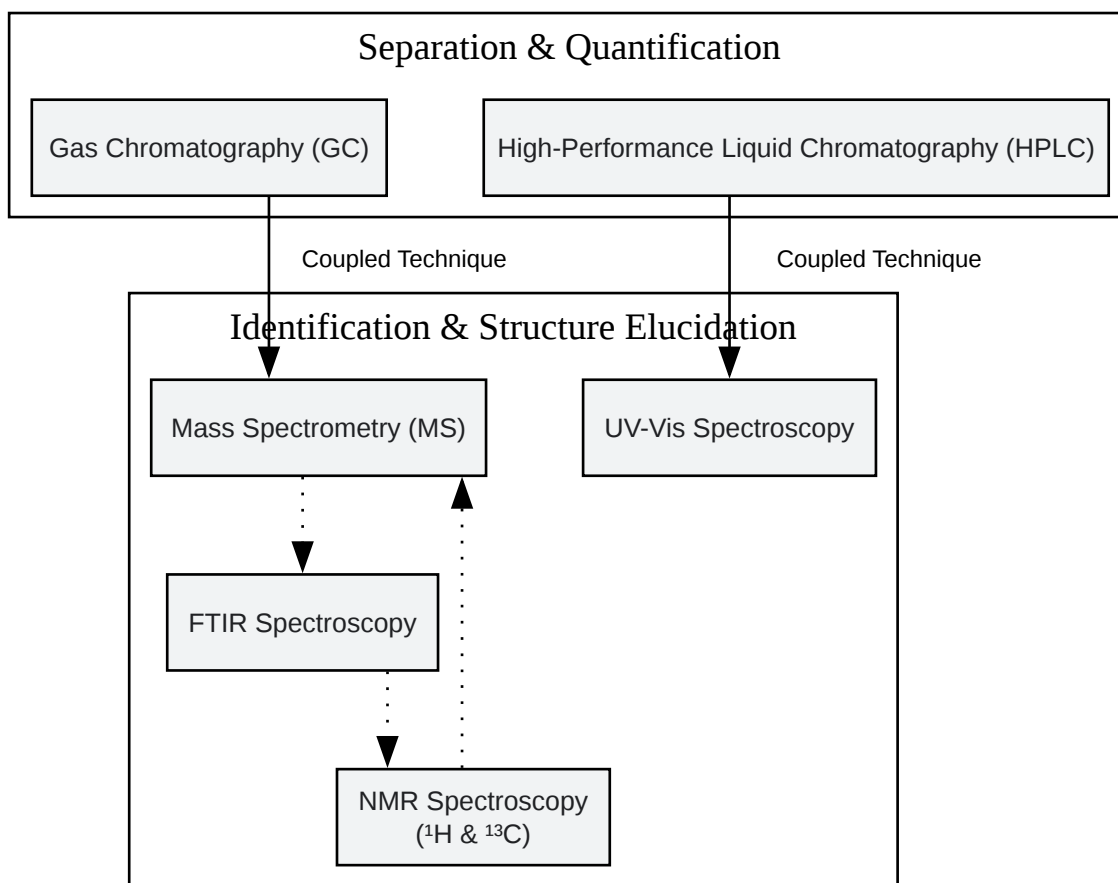
Summary of Analytical Data

The following table summarizes the key analytical data for the characterization of **4-EthylNitrobenzene**.

Analytical Technique	Parameter	Value
GC-MS	Retention Index (Kovats, non-polar)	1393
Molecular Ion (m/z)	151	
Key Fragments (m/z)	136, 105, 79, 77	
HPLC	Detection Wavelength (λ)	270 nm
^1H NMR	Chemical Shifts (δ , ppm)	8.15 (d), 7.35 (d), 2.75 (q), 1.25 (t)
^{13}C NMR	Chemical Shifts (δ , ppm)	152.0, 146.3, 128.6, 123.6, 24.5, 14.9
FTIR	Key Peaks (cm^{-1})	2969, 1601, 1512, 1342, 855
UV-Vis	λ_{max} (in Methanol)	~275 nm

Logical Relationship of Analytical Methods

The characterization of **4-EthylNitrobenzene** typically follows a logical progression, starting with separation and leading to structural confirmation.



[Click to download full resolution via product page](#)

Caption: Logical flow of analytical techniques for **4-EthylNitrobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. revroum.lew.ro [revroum.lew.ro]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Characterization of 4-EthylNitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091404#analytical-methods-for-the-characterization-of-4-ethylNitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com